3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883783
InChI: InChI=1S/C15H18BrNO4/c1-20-13-8-11(9-18)7-12(16)15(13)21-10-14(19)17-5-3-2-4-6-17/h7-9H,2-6,10H2,1H3
SMILES:
Molecular Formula: C15H18BrNO4
Molecular Weight: 356.21 g/mol

3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

CAS No.:

Cat. No.: VC15883783

Molecular Formula: C15H18BrNO4

Molecular Weight: 356.21 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde -

Specification

Molecular Formula C15H18BrNO4
Molecular Weight 356.21 g/mol
IUPAC Name 3-bromo-5-methoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde
Standard InChI InChI=1S/C15H18BrNO4/c1-20-13-8-11(9-18)7-12(16)15(13)21-10-14(19)17-5-3-2-4-6-17/h7-9H,2-6,10H2,1H3
Standard InChI Key UGKBRFMBEGBKFM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)N2CCCCC2

Introduction

3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is a complex organic compound classified as a substituted benzaldehyde. It features a unique molecular structure that includes a bromine atom, a methoxy group, and a piperidine moiety attached to a benzaldehyde backbone. This compound is of significant interest in medicinal chemistry and pharmacology due to its potential biological activity and interactions with various biological targets.

Synthesis

The synthesis of 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves multiple steps, including:

  • Bromination: Introduction of the bromine atom to the benzene ring.

  • Methoxylation: Attachment of the methoxy group.

  • Introduction of the Piperidine Moiety: Incorporation of the piperidine ring through an ethoxy chain.

These reactions require careful control of conditions such as temperature, time, and solvent choice to optimize yield and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.

Biological Activity and Potential Applications

The biological activity of 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is primarily linked to its interactions with biological targets, which may involve enzyme inhibition or receptor modulation. While specific biological data on this compound may be limited, similar compounds have shown activity against various targets in pharmacological studies.

Potential Biological TargetsMechanism of ActionPotential Applications
Enzymes (e.g., kinases)InhibitionCancer therapy
Receptors (e.g., GPCRs)ModulationNeurological disorders
ProteinsCovalent modificationTherapeutic interventions

Chemical Reactions and Reactivity

3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can participate in various chemical reactions typical for aldehydes and substituted aromatic compounds. Notable reactions include:

  • Nucleophilic Addition: Reaction with nucleophiles to form imines or semicarbazones.

  • Electrophilic Substitution: Further substitution reactions on the benzene ring.

The reaction conditions must be optimized for each reaction type to achieve high yields and selectivity.

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